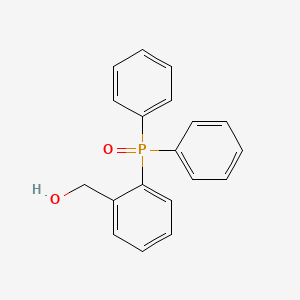
Benzenemethanol, 2-(diphenylphosphinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide is an organic compound with the molecular formula C19H17O2P It is a phosphine oxide derivative, characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further bonded to a diphenylphosphine oxide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hydroxymethyl)phenyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a suitable hydroxymethylated aromatic compound under controlled conditions. One common method involves the use of a base to deprotonate the hydroxymethyl group, followed by nucleophilic substitution with diphenylphosphine oxide .
Industrial Production Methods
Industrial production methods for (2-(Hydroxymethyl)phenyl)diphenylphosphine oxide are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The phosphine oxide moiety can be reduced to phosphine under specific conditions.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of (2-carboxyphenyl)diphenylphosphine oxide.
Reduction: Formation of (2-(hydroxymethyl)phenyl)diphenylphosphine.
Substitution: Formation of various substituted phosphine oxides depending on the nucleophile used.
科学的研究の応用
(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of (2-(Hydroxymethyl)phenyl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide and hydroxymethyl functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Diphenylphosphine oxide: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
Triphenylphosphine oxide: Contains three phenyl groups, differing in steric and electronic properties.
(2-(Hydroxymethyl)phenyl)phosphine oxide: Similar structure but lacks the additional phenyl groups.
Uniqueness
(2-(Hydroxymethyl)phenyl)diphenylphosphine oxide is unique due to the presence of both the hydroxymethyl and diphenylphosphine oxide groups, which confer distinct reactivity and potential for diverse applications in various fields .
特性
CAS番号 |
68718-89-8 |
|---|---|
分子式 |
C19H17O2P |
分子量 |
308.3 g/mol |
IUPAC名 |
(2-diphenylphosphorylphenyl)methanol |
InChI |
InChI=1S/C19H17O2P/c20-15-16-9-7-8-14-19(16)22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20H,15H2 |
InChIキー |
OPUKMPBHDPGXMM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


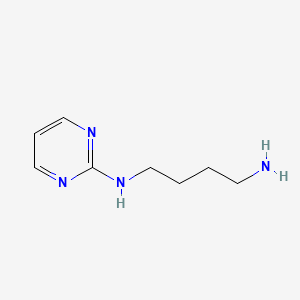
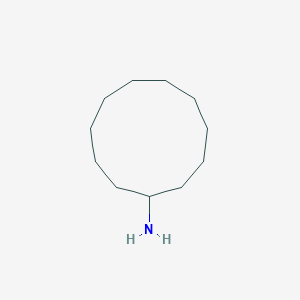
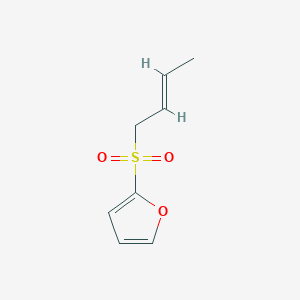
![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
![6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12896254.png)
![5-{1-[(Naphthalen-2-yl)oxy]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12896263.png)
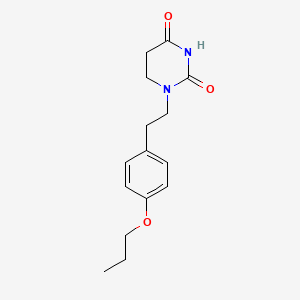
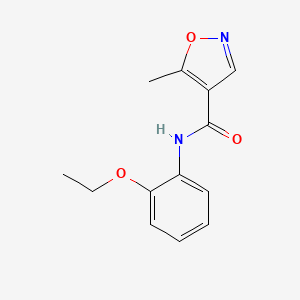

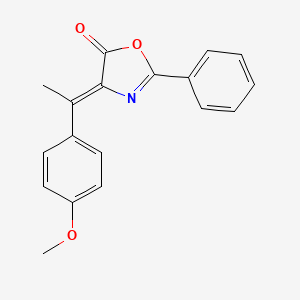
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-thienyl)-](/img/structure/B12896278.png)
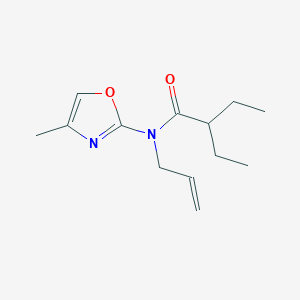
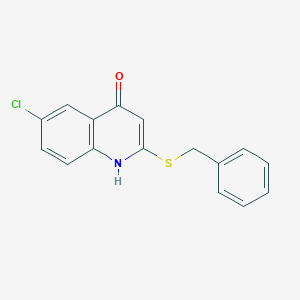
![5-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12896304.png)
